N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both indole and triazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The triazole ring is also a significant pharmacophore in medicinal chemistry, contributing to the compound’s potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step reactionsMicrowave-assisted synthesis has been reported to enhance the yield and reduce reaction time significantly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-acetic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted indole and triazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating various diseases due to its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, modulating their activity and leading to therapeutic effects. The triazole ring enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
1-(4-fluorobenzyl)-1H-1,2,4-triazole: Shares the triazole moiety but lacks the indole component.
Uniqueness
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to its combination of indole and triazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C20H18FN5O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H18FN5O2/c1-28-16-6-7-17-14(11-16)8-9-26(17)12-19(27)23-20-22-18(24-25-20)10-13-2-4-15(21)5-3-13/h2-9,11H,10,12H2,1H3,(H2,22,23,24,25,27) |
InChI Key |
XJTSELRRBDWQRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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